Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate
Overview
Description
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C6H7BrF2O3 and a molecular weight of 245.02 g/mol . This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is primarily used as an intermediate in the synthesis of pharmaceuticals . It is involved in the formation of benzindenoazepines , which are biologically active compounds .
Mode of Action
The compound interacts with azadienes in a NaH-promoted cycloaddition . This reaction results in the formation of benzindenoazepines . The process is characterized by good yields and stereoselectivities .
Biochemical Pathways
The compound’s role in the synthesis of benzindenoazepines suggests it may influence pathways related to these structures .
Pharmacokinetics
As an intermediate in pharmaceutical synthesis, its bioavailability would be determined by the properties of the final compound it contributes to forming .
Result of Action
The primary result of the action of this compound is the formation of benzindenoazepines . These compounds are biologically active and can be used in the development of various pharmaceuticals .
Action Environment
The compound’s storage recommendation suggests that it should be kept sealed in a dry environment at 2-8°c , indicating that temperature and moisture levels could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of pharmaceuticals such as potassium channel activators and β-alanine derived GABA-T antagonists . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, which can influence the activity of the target biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of specific metabolites . These changes can have downstream effects on cellular processes such as growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, which in turn affects cellular function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby reducing the production of specific metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect the metabolic flux and levels of specific metabolites within the cell . For example, the compound can be metabolized by enzymes involved in the synthesis of pharmaceuticals, leading to the production of active pharmaceutical ingredients .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process involving the reaction of ethyl difluoroacetate with ethyl bromoacetate . The reaction typically requires the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters or amides depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or ketones.
Scientific Research Applications
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Pharmaceuticals: It is used in the synthesis of various drugs, including potassium channel activators and GABA-T antagonists.
Agrochemicals: The compound is used in the development of fungicides and herbicides.
Material Science: It serves as a building block for the synthesis of fluorinated polymers and other advanced materials.
Comparison with Similar Compounds
Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate can be compared with similar compounds such as ethyl 4,4-difluoro-3-oxobutanoate and ethyl 4-bromo-3-oxobutanoate . While all these compounds share a common structural framework, the presence of different substituents (bromine and fluorine) imparts unique chemical properties and reactivity. For example:
Ethyl 4,4-difluoro-3-oxobutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-bromo-3-oxobutanoate: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
These differences highlight the uniqueness of this compound in terms of its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOGKVHCIAKKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462346 | |
Record name | Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367922-07-4 | |
Record name | Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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